molecular formula C20H13N B14207376 2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-16-3

2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14207376
CAS No.: 823227-16-3
M. Wt: 267.3 g/mol
InChI Key: UCWZNZRLCLHSDZ-UHFFFAOYSA-N
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Description

2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound known for its unique structure and properties It is a member of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets through various pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The specific pathways depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a different position of the methyl group.

    2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Contains a methoxy group instead of a methyl group.

Uniqueness

The unique positioning of the methyl group in 2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile affects its chemical properties and reactivity. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry .

Properties

CAS No.

823227-16-3

Molecular Formula

C20H13N

Molecular Weight

267.3 g/mol

IUPAC Name

2-[6-(2-methylphenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H13N/c1-17-10-6-7-12-18(17)11-4-2-3-5-13-19-14-8-9-15-20(19)16-21/h2-3,6-10,12,14-15H,1H3

InChI Key

UCWZNZRLCLHSDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N

Origin of Product

United States

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